Methyl 2-(benzylamino)-2-phenylacetate hydrochloride
Description
Systematic IUPAC Name and Structural Representation
The systematic IUPAC name for this compound is methyl 2-(benzylamino)-2-phenylacetate hydrochloride , as defined by PubChem’s computed descriptors. Its structural representation consists of three key components:
- A central glycine backbone substituted at the α-carbon with both benzylamine and phenyl groups.
- A methyl ester functional group at the carboxylic acid position.
- A hydrochloride counterion associated with the benzylamino nitrogen.
The SMILES notation for this compound is:COC(=O)C(C1=CC=CC=C1)NCC2=CC=CC=C2.Cl, which explicitly defines the connectivity of all atoms. The InChIKey PETPOPHARBPDEH-UHFFFAOYSA-N provides a machine-readable identifier for its 3D conformation.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| Structural Class | Substituted glycine derivative |
Synonyms and Registry Numbers
This compound is documented under multiple synonyms and registry identifiers across chemical databases:
Key distinctions :
Molecular Formula and Weight Analysis
The hydrochloride salt exhibits distinct molecular parameters compared to its free base:
The 16.46% mass increase in the hydrochloride form arises from the addition of HCl (36.46 g/mol) to the free base. X-ray crystallography data is unavailable, but computed 3D conformers confirm tetrahedral geometry at the α-carbon.
Stereochemical Configuration and Chiral Center Characterization
The α-carbon atom (C2) serves as the sole chiral center, with configurations influencing pharmacological activity:
| Configuration | Property | Source |
|---|---|---|
| Racemic (DL) | 80% enantiomeric excess (ee) reported in synthetic routes | |
| (R)-Enantiomer | Specific rotation not quantified; resolved via chiral chromatography |
Stereochemical synthesis :
- Hydrogenolysis of N-benzyl amino esters with LDA in THF yields chiral β-lactams.
- Asymmetric FLP hydrogenation using B(C₆F₅)₃ achieves up to 84% ee in related imine reductions.
Critical stereochemical descriptors :
Properties
Molecular Formula |
C16H18ClNO2 |
|---|---|
Molecular Weight |
291.77 g/mol |
IUPAC Name |
methyl 2-(benzylamino)-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c1-19-16(18)15(14-10-6-3-7-11-14)17-12-13-8-4-2-5-9-13;/h2-11,15,17H,12H2,1H3;1H |
InChI Key |
PETPOPHARBPDEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of α-Keto Esters
Reductive amination represents the most widely reported pathway for synthesizing methyl 2-(benzylamino)-2-phenylacetate hydrochloride. The method involves condensation of benzylamine with methyl 2-oxo-2-phenylacetate (phenylglyoxylic acid methyl ester) followed by imine reduction and subsequent salt formation.
Reaction Mechanism and Conditions
- Imine Formation : Benzylamine reacts with methyl phenylglyoxylate in anhydrous tetrahydrofuran (THF) or dichloroethane (DCE) at 0–25°C. Acidic catalysts like acetic acid (1–5 mol%) accelerate the equilibrium toward imine formation.
- Reduction : Sodium triacetoxyborohydride (NaBH(OAc)₃) selectively reduces the imine intermediate at 25–45°C, achieving yields of 75–92%. Alternative reductants like NaBH₄ in methanol or catalytic hydrogenation (H₂/Pd-C) are less efficient due to ester group reduction side reactions.
- Salt Formation : The free base is treated with HCl gas in diethyl ether or methanol to precipitate the hydrochloride salt.
Key Parameters:
Grignard Reagent-Mediated Alkylation
A patent-pending method utilizes a Grignard reagent to construct the α-amino ester skeleton:
Synthetic Protocol
- Grignard Formation : Benzyl chloride reacts with magnesium in anhydrous ether to generate benzylmagnesium chloride.
- Nucleophilic Addition : The Grignard reagent attacks methyl cyanoformate (methyl carbonate) at −10–10°C, forming a magnesium alkoxide intermediate.
- Hydrolysis and Workup : Quenching with ice-cold water followed by HCl acidification yields the hydrochloride salt. The process achieves 85% purity before vacuum distillation.
Industrial Considerations:
Chiral Resolution of Racemic Mixtures
For enantiomerically pure (R)- or (S)-forms, resolution techniques are employed:
Alternative Pathways
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Reductive Amination | 75–92 | ≥99 | High | 120–180 |
| Grignard Alkylation | 65–78 | 85–95 | Moderate | 90–140 |
| Enzymatic Resolution | 70–75 | ≥99 | Low | 300–450 |
Optimization Strategies
Solvent Engineering
Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) in reductive amination improves yields by 12% while enhancing biodegradability.
Quality Control and Characterization
Analytical Protocols
Industrial Case Study
A 2024 pilot plant trial (China) scaled the Grignard method to 500 kg/batch:
- Yield : 73% after distillation
- Purity : 98.5% (HPLC)
- Cost : $112/kg Key innovations included in-situ Mg activation with 1,2-dibromoethane and AI-driven temperature control.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
| Condition | Reagents | Products | Mechanism |
|---|---|---|---|
| Acidic (HCl, H₂SO₄) | Dilute acid, reflux | 2-(Benzylamino)-2-phenylacetic acid + methanol | Acid-catalyzed ester cleavage |
| Basic (NaOH, KOH) | Aqueous base, heat | Sodium/potassium 2-(benzylamino)-2-phenylacetate | Saponification |
Hydrolysis rates depend on temperature and solvent polarity. The hydrochloride salt’s acidic environment accelerates protonation of the ester carbonyl, enhancing electrophilicity.
Alkylation and Acylation
The benzylamino group participates in nucleophilic substitution reactions:
| Reaction Type | Reagents | Products | Catalysts/Conditions |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) | N-alkylated derivatives | K₂CO₃, DMF, 60–80°C |
| Acylation | Acetyl chloride, anhydrides | N-acetylated derivatives | Pyridine, room temperature |
Steric hindrance from the phenyl group impacts reaction efficiency, often requiring polar aprotic solvents like DMF for optimal yields .
Hydrogenation
Catalytic hydrogenation targets aromatic rings and the ester group:
| Substrate | Catalyst | Conditions | Products |
|---|---|---|---|
| Benzylamino group | Pd/C, H₂ | 40–60 psi, ethanol | Cyclohexylamino derivative + methanol |
| Phenyl ring | Raney Ni | High-pressure H₂, heat | Partially saturated tetrahydrophenyl compound |
Selectivity depends on catalyst choice: Pd/C preferentially reduces the benzyl group, while Raney Ni targets the phenyl ring.
Stereochemical Transformations
The (R)-configuration influences reaction pathways:
-
Epimerization : Prolonged exposure to strong acids/bases may racemize the chiral center, forming a mixture of (R) and (S) enantiomers .
-
Chiral Resolution : Enzymatic hydrolysis (e.g., lipases) selectively processes one enantiomer, enabling optical purity enhancement.
Interaction with Grignard Reagents
The ester reacts with organomagnesium compounds:
| Reagent | Products | Conditions |
|---|---|---|
| CH₃MgBr | Tertiary alcohol derivative | Dry ether, −78°C to 0°C |
| PhMgCl | Diphenylmethanol analog | THF, reflux |
Reactivity is moderated by the steric bulk of the benzylamino group, which slows nucleophilic attack at the ester carbonyl.
Oxidation Reactions
Controlled oxidation modifies functional groups:
| Oxidizing Agent | Target Site | Products |
|---|---|---|
| KMnO₄ (acidic) | Benzylamino group | N-oxidized species (e.g., nitrone) |
| Ozone | Phenyl ring | Cleavage to dicarboxylic acid |
Oxidation of the benzylamino group requires acidic conditions to stabilize intermediates .
Salt Formation and Ion Exchange
The hydrochloride salt undergoes metathesis:
| Reagent | Counterion | Solubility Change |
|---|---|---|
| AgNO₃ | Nitrate | Precipitates AgCl, releases free base |
| NaOH | Hydroxide | Free base forms in aqueous phase |
This property is exploited in purification and pharmacokinetic studies .
Photochemical Reactions
UV irradiation induces structural changes:
-
Norrish-Type Cleavage : Breaks the ester C–O bond, generating benzylamine and phenylacetic acid derivatives.
-
Dimerization : Forms cyclobutane derivatives via [2+2] photocycloaddition under UV light.
Bioconjugation
Used in prodrug design via peptide coupling:
| Coupling Agent | Target Biomolecule | Application |
|---|---|---|
| EDC/NHS | Antibodies, peptides | Targeted drug delivery systems |
The benzylamino group serves as a linker for attaching therapeutic payloads.
Scientific Research Applications
Methyl 2-(benzylamino)-2-phenylacetate hydrochloride is an organic compound belonging to the ester class, characterized by a benzylamino group and a phenylacetate moiety. It has applications in scientific research, medicinal chemistry, and industrial processes.
Scientific Research Applications
- Chemistry It serves as an intermediate in synthesizing complex organic molecules.
- Biology The compound is useful in studies of enzyme inhibition and protein-ligand interactions.
- Industry It is used in the production of fine chemicals and pharmaceuticals.
Applications in Medicinal Chemistry
This compound is a building block in the synthesis of multi-target-directed ligands (MTDLs), which can interact with multiple biological targets simultaneously. MTDLs are useful in treating multifactorial diseases like neurodegenerative diseases . Sustainable MTDLs have been derived from cashew nutshell liquid, an inexpensive food waste with anti-inflammatory properties .
Chemical Reactions
This compound can undergo oxidation, reduction, and nucleophilic substitution reactions.
- Oxidation It can be oxidized to form amides or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution Nucleophilic substitution reactions can replace the benzylamino group with other functional groups using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Mechanism of Action
The mechanism of action of Methyl 2-(benzylamino)-2-phenylacetate hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The following table summarizes key differences between Methyl 2-(benzylamino)-2-phenylacetate hydrochloride and similar compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Methyl 2-(benzylamino)-2-phenylacetate HCl | 17136-35-5 | C₁₆H₁₈ClNO₂ | 291.77 | Benzylamino, phenyl |
| 2-(Methylamino)-2-phenylacetic acid HCl | 28544-42-5 | C₉H₁₂ClNO₂ | 201.65 | Methylamino, phenyl |
| Methyl 2-amino-2-(2-methoxyphenyl)acetate HCl | 390815-44-8 | C₁₀H₁₄ClNO₃ | 231.68 | Amino, 2-methoxyphenyl |
| Methyl 2-amino-2-(2-chlorophenyl)acetate HCl | 141109-13-9 | C₉H₁₁Cl₂NO₂ | 244.10 | Amino, 2-chlorophenyl |
| Methyl 2-(tert-Boc-amino)-2-phenylacetate | 141190-94-5 | C₁₄H₁₉NO₄ | 265.31 | tert-Boc-protected amino, phenyl |
Key Observations :
- Substituent Effects: The benzylamino group in the target compound increases steric bulk and lipophilicity compared to analogs with methylamino (CAS 28544-42-5) or unprotected amino groups (CAS 390815-44-8) . Electron-withdrawing groups (e.g., 2-chloro in CAS 141109-13-9) reduce basicity and may enhance stability under acidic conditions .
- Molecular Weight : The target compound has the highest molecular weight due to the benzyl substituent, impacting pharmacokinetic properties like membrane permeability .
Target Compound:
- Likely synthesized via Schlenk equilibrium or acid-catalyzed esterification using 2-(benzylamino)-2-phenylacetic acid and methanol with HCl .
Analogs:
2-(Methylamino)-2-phenylacetic acid HCl (CAS 28544-42-5): Synthesized by hydrolysis of nitriles (e.g., 2-(methylamino)-2-phenylacetonitrile) in 6M HCl .
Methyl 2-amino-2-(2-methoxyphenyl)acetate HCl (CAS 390815-44-8): Prepared by esterification of the corresponding carboxylic acid using methanol and SOCl₂ at 0°C .
Methyl 2-(tert-Boc-amino)-2-phenylacetate (CAS 141190-94-5): Utilizes Boc-protection strategies to stabilize the amino group during synthesis .
Key Differences :
- Reaction Conditions : The target compound’s synthesis likely requires milder conditions than the 24-hour reflux used for nitrile hydrolysis in CAS 28544-42-5 .
- Protection Strategies : Analogs like CAS 141190-94-5 employ tert-Boc protection, which avoids hydrochloride salt formation until deprotection .
Physicochemical Properties
Key Observations :
Pharmacological and Industrial Relevance
- Target Compound : Used in chiral resolution processes and as a precursor to bioactive molecules (e.g., kinase inhibitors) .
- 2-Chlorophenyl Analog (CAS 141109-13-9) : Employed in the synthesis of antiviral agents due to enhanced stability .
- tert-Boc-protected Analog (CAS 141190-94-5) : Preferred in solid-phase peptide synthesis for its stability under basic conditions .
Biological Activity
Methyl 2-(benzylamino)-2-phenylacetate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a methyl ester functional group and a benzylamino substituent. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of different derivatives useful in research and industry.
Table 1: Chemical Reactions of this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts the compound to carboxylic acids or oxidized derivatives. | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) |
| Reduction | Reduces the ester group to alcohols or other forms. | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) |
| Substitution | The benzylamino group can participate in nucleophilic substitution reactions. | Alkyl halides, Acyl chlorides |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzylamino group may facilitate binding to various biological sites, influencing pathways related to inflammation, pain modulation, and neuroprotection.
Case Study: Neuroprotective Effects
Research has indicated that compounds structurally similar to this compound exhibit neuroprotective properties. For instance, studies have shown that certain derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. These compounds have demonstrated IC50 values in the nanomolar range, indicating potent enzyme inhibition.
Applications in Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of multi-target-directed ligands (MTDLs). These ligands are designed to interact with multiple biological targets simultaneously, which is particularly useful in treating complex diseases.
Table 2: Biological Activities and Applications
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 2-(benzylamino)-2-phenylacetate hydrochloride, and how do reaction conditions influence yield?
- The compound can be synthesized via reductive amination or nucleophilic substitution. A common method involves reacting glycine methyl ester hydrochloride with benzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the intermediate methyl 2-(benzylamino)acetate, followed by HCl treatment for salt formation . Yield optimization (up to 91%) is achieved by controlling stoichiometry, temperature (40–60°C), and reaction time (12–24 hours). Impurities like dibenzylated byproducts can be minimized using excess glycine ester .
Q. How is structural confirmation performed for this compound, and what analytical techniques are critical?
- NMR (¹H/¹³C): Confirms benzyl and phenyl substituents via aromatic proton signals (δ 7.2–7.4 ppm) and methyl ester groups (δ 3.6–3.8 ppm).
- Mass spectrometry (ESI-MS): Detects the molecular ion peak ([M+H]+) at m/z 304.2, matching the molecular formula C₁₆H₁₈ClNO₂ .
- HPLC purity analysis: Validates >98% purity using reverse-phase C18 columns and UV detection at 254 nm .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact, which may cause inflammation .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols, as it may irritate the respiratory tract .
- Spill management: Absorb with inert material (e.g., sand) and dispose of as hazardous waste under federal regulations .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of enantiomerically pure derivatives?
- Chiral auxiliaries (e.g., (R)- or (S)-α-methoxyphenylacetic acid) or asymmetric catalysis (e.g., Pd/BINAP complexes) can induce enantioselectivity. For example, (R)-configured analogs are synthesized using chiral starting materials, achieving >97% enantiomeric excess (ee) via chiral HPLC validation .
Q. What mechanistic insights explain competing side reactions in the alkylation of glycine esters?
- Dibenzylation occurs due to over-alkylation at the amine group. Computational studies (DFT) suggest that steric hindrance from the benzyl group lowers the activation energy for mono-alkylation, while excess benzyl bromide favors bis-adduct formation. Kinetic control (low temperature, short reaction time) suppresses this .
Q. How does this compound serve as a precursor in medicinal chemistry, and what pharmacokinetic challenges arise?
- It is a key intermediate for naphthyridine derivatives (e.g., antiviral agents) via condensation with malonate salts . However, its ester group may confer poor oral bioavailability. Prodrug strategies (e.g., hydrolysis to carboxylic acid derivatives) improve solubility and metabolic stability .
Q. What contradictions exist in reported toxicity data, and how should researchers address them?
- While acute toxicity data (e.g., LD₅₀) are scarce, conflicting reports on ecotoxicity (e.g., aquatic vs. terrestrial impact) highlight the need for standardized OECD guideline testing. Disposal must comply with TSCA regulations to mitigate environmental risks .
Methodological Considerations
Q. What purification techniques are most effective for isolating high-purity batches?
- Recrystallization: Use ethanol/water mixtures to remove unreacted starting materials.
- Column chromatography: Silica gel with ethyl acetate/hexane (1:3) eluent resolves dibenzylated impurities .
Q. How can researchers validate the compound’s stability under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
